

A Cross-Species Examination of Pimobendan's Pharmacokinetic Profiles: A Comparative Guide

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Compound of Interest

Compound Name: Pimobendan

Cat. No.: B1677887

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacokinetic profiles of **pimobendan** across different species, with a primary focus on dogs and cats. The information presented is supported by experimental data to aid researchers, scientists, and drug development professionals in understanding the species-specific disposition of this critical inodilator.

Key Pharmacokinetic Parameters: A Tabular Comparison

The following tables summarize the key pharmacokinetic parameters of **pimobendan** and its active metabolite, O-desmethyl-**pimobendan** (ODMP), in dogs and cats following oral administration. These values have been compiled from various studies and represent the mean \pm standard deviation where available. It is important to note that experimental conditions, such as dosage and formulation, can influence these parameters.

Table 1: Pharmacokinetic Parameters of **Pimobendan** Following Oral Administration

Parameter	Dog	Cat
Bioavailability (F)	60-65% [1]	Not explicitly reported, but studies suggest reduced first-pass metabolism compared to dogs. [2] [3]
Time to Maximum Concentration (Tmax)	~1.4 - 2.1 hours [4]	~0.9 hours [5] [6]
Maximum Concentration (Cmax)	42.96 ± (highly variable) ng/mL (at ~0.36 mg/kg) [4]	34.50 ± 6.59 ng/mL (at ~0.28 mg/kg) [5] [6]
Elimination Half-Life (t _{1/2})	~0.4 - 1.0 hours [1] [4]	~1.3 hours [5] [6]
Volume of Distribution (Vd/F)	Highly variable	8.2 ± 2.5 L/kg [5] [6]
Clearance (Cl/F)	Not consistently reported	Not consistently reported

Table 2: Pharmacokinetic Parameters of O-desmethyl-**pimobendan** (ODMP) Following Oral Administration of **Pimobendan**

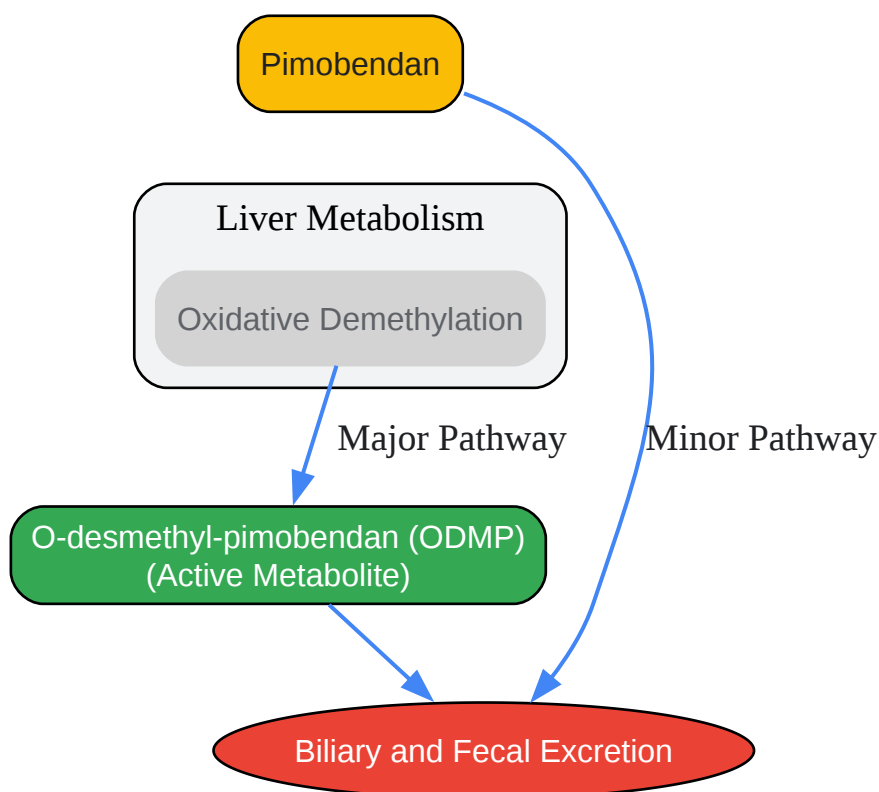
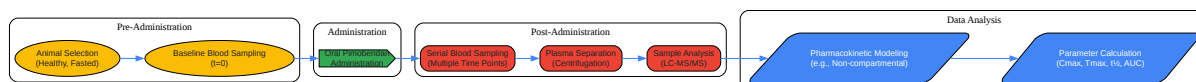
Parameter	Dog	Cat
Time to Maximum Concentration (Tmax)	~1.4 hours [4]	Not consistently reported
Maximum Concentration (Cmax)	39.65 ± (highly variable) ng/mL (at ~0.36 mg/kg pimobendan) [4]	Lower than pimobendan Cmax [2]
Elimination Half-Life (t _{1/2})	~1.3 - 2.0 hours [1] [4]	~1.3 - 1.6 hours [2]

Experimental Protocols: Methodological Overview

The data presented in this guide are primarily derived from single-dose pharmacokinetic studies in healthy animals. A typical experimental workflow is outlined below.

General Experimental Workflow

A standardized methodology for assessing the pharmacokinetics of orally administered **pimobendan** is crucial for generating comparable data. The following diagram illustrates a common experimental workflow.



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